molecular formula C18H20ClNOSe B14180788 Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- CAS No. 869383-53-9

Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-

Cat. No.: B14180788
CAS No.: 869383-53-9
M. Wt: 380.8 g/mol
InChI Key: BPKSSLTYLHJQHS-QGZVFWFLSA-N
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Description

Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is a complex organic compound that features a benzamide core with a unique substitution pattern

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Seleno Intermediate: The initial step involves the reaction of 4-chlorophenyl selenocyanate with an appropriate alkylating agent to form the seleno intermediate.

    Coupling with Benzamide: The seleno intermediate is then coupled with benzamide under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- can undergo various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the seleno group to a selenol or diselenide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the seleno group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group can yield selenoxide, while reduction can produce selenol.

Scientific Research Applications

Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases where selenium-containing compounds have shown efficacy.

    Biological Studies: It can be used as a probe to study the role of selenium in biological systems, including its antioxidant properties and involvement in redox reactions.

    Materials Science: The compound’s ability to undergo various chemical transformations makes it useful in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- exerts its effects involves its interaction with molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.

    4-Chlorobenzamide: A derivative with a chlorine substituent, known for its use in medicinal chemistry.

    Selenobenzamide: A compound with a selenium atom directly attached to the benzamide core, studied for its unique chemical properties.

Uniqueness

Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]- is unique due to the presence of both a seleno group and a 4-chlorophenyl group

Properties

CAS No.

869383-53-9

Molecular Formula

C18H20ClNOSe

Molecular Weight

380.8 g/mol

IUPAC Name

N-[(2S)-1-(4-chlorophenyl)selanyl-3-methylbutan-2-yl]benzamide

InChI

InChI=1S/C18H20ClNOSe/c1-13(2)17(12-22-16-10-8-15(19)9-11-16)20-18(21)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)/t17-/m1/s1

InChI Key

BPKSSLTYLHJQHS-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@@H](C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C[Se]C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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